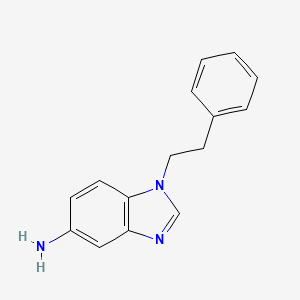![molecular formula C26H21FN4O2S B2607939 N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-33-6](/img/structure/B2607939.png)
N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide” is a chemical compound with the molecular formula C26H21FN4O2S and a molecular weight of 472.54 . It is a complex organic compound that contains several functional groups, including an imidazoquinazolinone ring, a benzyl group, a fluorophenyl group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC name, which is "3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide" . The compound contains a central imidazoquinazolinone ring, which is substituted with a benzyl group, a fluorophenyl group, and a sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 476.5 g/mol, a computed XLogP3-AA of 3.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 8, an exact mass of 476.13183988 g/mol, a monoisotopic mass of 476.13183988 g/mol, a topological polar surface area of 113 Ų, a heavy atom count of 34, a formal charge of 0, and a complexity of 837 .Aplicaciones Científicas De Investigación
Antioxidant Properties
This compound has been investigated for its antioxidant activity. Studies have employed various assays, including DPPH radical scavenging, cupric ion reducing antioxidant capacity (CUPRAC), ferric reducing antioxidant power (FRAP), and total antioxidant capacity (TAC) assays . Its moderate to significant radical scavenging activity suggests potential applications in combating oxidative stress-related conditions.
Anti-Inflammatory and Analgesic Potential
The broader class of 1,2-benzothiazine-3-carboxamides 1,1-dioxides, to which this compound belongs, is known for its potent anti-inflammatory and analgesic properties. These compounds are classified as oxicams, a category of non-steroidal anti-inflammatory drugs (NSAIDs). Notably, oxicams include well-known drugs like piroxicam, sudoxicam, ampiroxicam, and meloxicam . The compound’s structural features may contribute to its anti-inflammatory effects.
Antimicrobial Activity
Benzothiazine derivatives have demonstrated versatile bioactivity, including antimicrobial effects. While specific studies on this compound are limited, related benzothiazine derivatives have shown anti-microbial properties against various pathogens . Further exploration of its antimicrobial potential could be valuable.
Cytotoxicity and Cancer Research
Designing novel compounds based on this scaffold could lead to promising anticancer agents. For instance, 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, structurally related to our compound, were evaluated for cytotoxicity against human cancer cell lines (MCF-7, HepG2, A549, and HeLa). Investigating similar properties for our compound may reveal its potential in cancer research .
Template for Future Drug Development
Given its unique structure, this compound could serve as a template for designing more potent biologically active molecules. By modifying or derivatizing its side chains, researchers may create analogs with enhanced properties for therapeutic applications .
Molecular Docking Studies
Although not directly studied for this compound, molecular docking studies could provide insights into its interactions with specific biological targets. Such investigations may reveal potential binding sites and guide further drug development efforts .
Propiedades
IUPAC Name |
N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c27-19-10-6-9-18(13-19)16-34-26-30-21-12-5-4-11-20(21)24-29-22(25(33)31(24)26)14-23(32)28-15-17-7-2-1-3-8-17/h1-13,22H,14-16H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIAVXYTVHYCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2607866.png)
![Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate](/img/structure/B2607867.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2607870.png)
![1-(4-Bromophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2607871.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2607874.png)

![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)
